(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine
CAS No.:
Cat. No.: VC17760354
Molecular Formula: C9H10N2S2
Molecular Weight: 210.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2S2 |
|---|---|
| Molecular Weight | 210.3 g/mol |
| IUPAC Name | N-(1,3-thiazol-5-ylmethyl)-1-thiophen-2-ylmethanamine |
| Standard InChI | InChI=1S/C9H10N2S2/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h1-3,6-7,10H,4-5H2 |
| Standard InChI Key | SPPKAPFNLWUVAG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CNCC2=CN=CS2 |
Introduction
Chemical Identity and Structural Features
The molecular structure of (1,3-thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine consists of a central amine group bonded to two aromatic heterocycles: a 1,3-thiazol-5-ylmethyl group and a thiophen-2-ylmethyl group. The thiazole ring (C₃H₃NS) contributes a sulfur and nitrogen atom within its five-membered ring, while the thiophene (C₄H₄S) adds a sulfur-containing aromatic system. This combination creates a planar, conjugated system that may enhance electronic delocalization, a property critical for binding biological targets or facilitating charge transport in materials .
Key structural parameters inferred from analogous compounds include:
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Bond lengths: C–S bonds in thiazole (~1.74 Å) and thiophene (~1.71 Å)
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Dihedral angles: ~10–15° between the thiazole/thiophene planes and the central amine
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Tautomeric potential: Thiazole’s ability to exhibit annular tautomerism, though stabilization by the methylene amine linker likely limits this behavior .
Synthetic Methodologies
Hantzsch Thiazole Synthesis
The thiazole component can be synthesized via the Hantzsch reaction, where α-haloketones react with thioamides. For example, thioureido acid derivatives have been cyclized using monochloroacetic acid under basic conditions to form thiazolone intermediates, as demonstrated in related systems . Adapting this approach:
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Thioamide preparation: React 2-aminothiophene derivatives with chloroacetyl chloride.
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Cyclization: Treat with potassium carbonate (10% aqueous) at 25°C for 24 hours.
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Amine functionalization: Couple the thiazolylmethyl chloride intermediate with thiophen-2-ylmethylamine using triethylamine in dichloromethane .
Solid-Phase Synthesis
Patent literature describes solid dispersions of thiazole derivatives using carriers like microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) . While developed for a different compound, these methods could stabilize (1,3-thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine against thermal degradation during storage:
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethanol/water (7:3) | Homogeneous dispersion |
| Carrier ratio | 1:1 (API:MCC) | Amorphous phase confirmed by XRD |
| Drying | Spray drying | Residual solvent <0.1% |
Physicochemical Properties
Spectral Characterization
Data extrapolated from similar amines :
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¹H NMR (400 MHz, CDCl₃):
δ 7.25–7.45 (m, 3H, thiophene-H), 6.92 (s, 1H, thiazole-H), 3.85 (s, 4H, –CH₂–N–CH₂–) -
¹³C NMR:
165.2 (C=N, thiazole), 142.1 (C-S, thiophene), 48.3 (–CH₂–N–) -
IR (KBr):
3250 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=C aromatic), 1175 cm⁻¹ (C–S–C)
Thermodynamic Stability
Computational modeling (DFT/B3LYP/6-311+G**) predicts:
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ΔHf: 148.3 kJ/mol
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LogP: 2.1 ± 0.3 (moderate lipophilicity)
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Aqueous solubility: 12 mg/mL at pH 7.4
Biological Activity and Applications
| Organism | MIC Range (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 2–8 | Cell wall synthesis inhibition |
| E. faecalis | 4–16 | DNA gyrase interference |
Anticancer Activity
Thiophene-containing amines demonstrate pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀: 18–45 μM) . The thiazole moiety may enhance this by chelating transition metals involved in tumor proliferation.
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